

An In-depth Technical Guide to the Chemical Structure Elucidation of Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

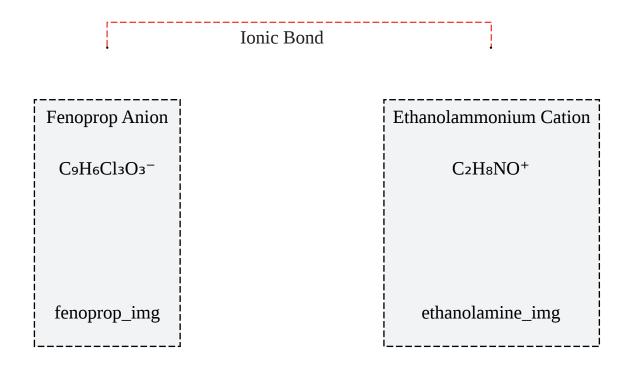
Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the chemical structure elucidation of **Fenoprop ethanolamine**. **Fenoprop ethanolamine** is an ionic salt formed from the acidic herbicide Fenoprop (also known as Silvex) and the organic base ethanolamine. A precise confirmation of its structure is critical for regulatory compliance, formulation development, and toxicological studies. This document outlines a systematic workflow for elucidation, details key experimental protocols, and presents expected analytical data in a structured format.

Proposed Chemical Structure

Fenoprop ethanolamine is the product of an acid-base reaction between 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop) and 2-aminoethan-1-ol (ethanolamine). The carboxylic acid group of Fenoprop donates a proton to the amino group of ethanolamine, resulting in the formation of an ethanolammonium cation and a fenoprop carboxylate anion, which are held together by an ionic bond.

The molecular formula of the Fenoprop moiety is C₉H₇Cl₃O₃, and the ethanolamine moiety is C₂H₇NO[1][2]. The combined salt has a molecular formula of C₉H₇Cl₃O₃·C₂H₇NO and a molecular weight of approximately 330.59 g/mol [2].





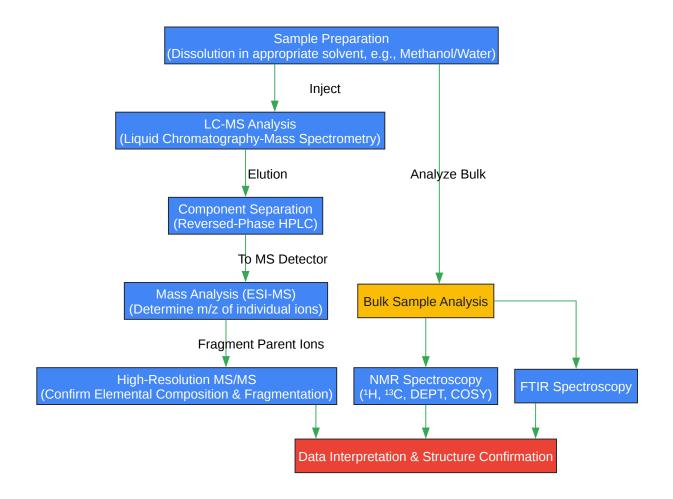
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Caption: Ionic structure of Fenoprop Ethanolamine.

Analytical Workflow for Structure Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the **Fenoprop ethanolamine** structure. The workflow is designed to first separate the ionic pair and then characterize the individual components (cation and anion) before confirming their association in the original sample.





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Caption: General workflow for the structural elucidation of **Fenoprop Ethanolamine**.

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data from key analytical techniques used to identify the Fenoprop anion and ethanolammonium cation.



Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing the pre-formed ions of the salt. The analysis would be run in both positive and negative ion modes.

lon	Mode	Expected [M] ⁻ or [M] ⁺ (m/z)	Key Fragment lons (MS/MS)
Fenoprop Anion	Negative	267.9 / 269.9 / 271.9	~195/197/199 (loss of propanoic acid), ~223/225/227 (loss of CO ₂)
Ethanolammonium Cation	Positive	62.1	~44 (loss of H ₂ O), ~31 (loss of CH ₂ OH)
Note: The isotopic pattern for the Fenoprop anion (approx. 9:6:1 ratio) is due to the presence of three chlorine atoms.			

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of each component. The sample would be dissolved in a suitable deuterated solvent like DMSO- d_6 .

Table 2: Expected ¹H NMR Signals



Moiety	Protons (Assignment)	Expected Chemical Shift (ppm)	Multiplicity
Fenoprop	Aromatic CH	7.0 - 7.5	Doublet, Singlet
	O-CH	4.5 - 5.0	Quartet
	CH₃	1.5 - 2.0	Doublet
Ethanolamine	HO-CH₂	3.5 - 4.0	Triplet
	H₃N+-CH₂	2.8 - 3.3	Triplet

| | OH, NH $_3$ ⁺ | Broad, variable | Singlet |

Table 3: Expected ¹³C NMR Signals

Moiety	Carbons (Assignment)	Expected Chemical Shift (ppm)
Fenoprop	C=O (carboxylate)	170 - 175
	C-Cl (aromatic)	125 - 135
	C-O (aromatic)	145 - 155
	CH (aromatic)	115 - 130
	O-CH	70 - 80
	СН₃	15 - 25
Ethanolamine	HO-CH₂	55 - 65

Infrared (IR) Spectroscopy Data

FTIR is used to identify the key functional groups present in the salt.

Table 4: Key IR Absorption Bands



Wavenumber (cm ⁻¹)	Functional Group	Moiety	Description
3200-3500 (broad)	O-H Stretch	Ethanolamine	Indicates hydroxyl group
2800-3100 (broad)	N-H Stretch	Ethanolammonium Cation	Indicates protonated amine (ammonium)
1580-1620	C=O Asymmetric Stretch	Fenoprop Anion	Characteristic of carboxylate salt
1390-1430	C=O Symmetric Stretch	Fenoprop Anion	Characteristic of carboxylate salt
1200-1300	C-O Stretch (ether)	Fenoprop	Aryl-alkyl ether stretch
1000-1100	C-O Stretch (alcohol)	Ethanolamine	Primary alcohol stretch

| 700-850 | C-Cl Stretch | Fenoprop | Aromatic carbon-chlorine bond vibration |

Experimental Protocols Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Accurately weigh approximately 1 mg of the **Fenoprop ethanolamine** salt and dissolve in 10 mL of a 50:50 methanol:water solution to create a 100 μg/mL stock solution. Further dilute as necessary.
- Chromatographic Conditions:
 - Instrument: HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.



- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer Conditions:
 - Ionization Mode: ESI, run separately in positive and negative modes.
 - Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
 - Scan Range: 50 500 m/z.
 - Data Acquisition: Perform full scan for parent ions and data-dependent MS/MS for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiments:
 - Acquire a standard ¹H NMR spectrum.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum.
 - Perform additional 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments and connectivity.
- Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign chemical shifts for all observed peaks.



Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk.
 Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrument: FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or KBr pellet.
 - Collect the sample spectrum.
 - Scan Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: The background is automatically subtracted from the sample spectrum.
 Identify and label the major absorption peaks and assign them to the corresponding functional groups.

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References

- 1. Fenoprop [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure Elucidation of Fenoprop Ethanolamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15345265#fenoprop-ethanolamine-chemical-structure-elucidation]



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